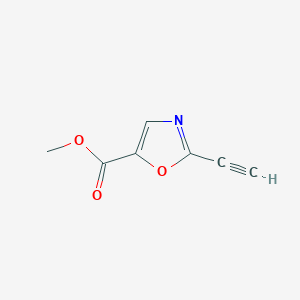![molecular formula C15H20N4O3 B2705379 N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-74-1](/img/structure/B2705379.png)
N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative, which is a type of aromatic heterocyclic compound. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a carboxamide group and a dimethylamino group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amine and carboxamide groups could impact the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
The compound is used in the synthesis of polymers. These polymers have a wide range of applications, including paint resins, dispersions/emulsions, performance products, paper and water products, and hair care products .
Copolymerization
It is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Hydrogel Formation
The compound is used in the formation of hydrogels. However, the poor mechanical strength of the hydrogel limits its application as a drug delivery system and antimicrobial agent .
Drug Delivery Systems
The compound is used in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications .
Antimicrobial Agent
The compound has been used to create antimicrobial hydrogels. Its antibacterial effectiveness can be controlled through free radical solution polymerization .
Gene Delivery Vector
The compound can be used to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Bioconjugate Formation
The compound has been used for the formation of fluorescent nanodiamond-transferrin bioconjugates .
Crosslinking Agent
The compound has been used for crosslinking polyethylenimine to gold particles .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-5-8-19-11(9-10)17-14(21)12(15(19)22)13(20)16-6-4-7-18(2)3/h5,8-9,21H,4,6-7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKBNIOCZJCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)


![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)
![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)
![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)

![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)
![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)
![N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/no-structure.png)

![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)
![2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2705319.png)